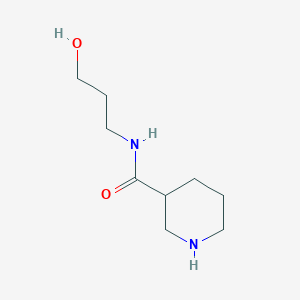

N-(3-Hydroxypropyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxypropyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFLYGPOCOJZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377695 | |

| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496057-59-1 | |

| Record name | N-(3-Hydroxypropyl)-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496057-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496057-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Hydroxypropyl)piperidine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine-3-Carboxamide Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive template for targeting a wide array of biological macromolecules. Within this class, N-substituted piperidine-3-carboxamides have emerged as a particularly fruitful area of research. The carboxamide group at the 3-position provides a key hydrogen bonding motif, while the nitrogen atom at the 1-position offers a versatile handle for introducing various side chains to modulate physicochemical properties and target engagement. This guide focuses on a specific, yet representative, member of this family: N-(3-Hydroxypropyl)piperidine-3-carboxamide. We will delve into its chemical identity, synthesis, characterization, and the broader context of its potential applications in contemporary drug development, grounded in the established pharmacology of related analogues.

Chemical and Physical Properties

N-(3-Hydroxypropyl)piperidine-3-carboxamide, particularly in its hydrochloride salt form, is the subject of this guide. While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from closely related compounds and its constituent functional groups.

| Property | Value/Information | Source/Basis |

| Chemical Name | N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride | IUPAC Nomenclature |

| CAS Number | 1220035-07-3 (for the hydrochloride salt) | BLD Pharm[1] |

| Molecular Formula | C₉H₁₉ClN₂O₂ | BLD Pharm[1] |

| Molecular Weight | 222.71 g/mol | BLD Pharm[1] |

| Appearance | Expected to be a white to off-white solid | General property of similar amine hydrochlorides[2] |

| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and DMSO. Poorly soluble in non-polar solvents. | Inferred from analogous piperidine carboxamide hydrochlorides[3] and 3-hydroxypiperidine[4]. |

| Melting Point | Not definitively reported. Likely a crystalline solid with a melting point above 150 °C. | Based on related structures like N-(3-Chloropropyl)piperidine hydrochloride (m.p. 185-189 °C)[2]. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] | General laboratory practice for hygroscopic and potentially reactive chemicals. |

Synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Step-by-Step Protocol

The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be efficiently achieved through a standard amide coupling reaction. The following protocol is a robust and well-precedented method adapted from the synthesis of analogous piperidine carboxamides.[5]

Synthetic Scheme

Caption: General synthetic workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide.

Experimental Protocol

Materials and Reagents:

-

Piperidine-3-carboxylic acid

-

3-Amino-1-propanol

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Propanephosphonic acid anhydride (T3P)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)

Procedure:

-

Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add 3-amino-1-propanol (1.1 equivalents).

-

Addition of Reagents: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. If using T3P, add the reagent (1.5 equivalents) followed by triethylamine (3.0 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification of the Free Base: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford the pure N-(3-Hydroxypropyl)piperidine-3-carboxamide free base.

-

Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Add a solution of HCl in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation of the Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of N-(3-Hydroxypropyl)piperidine-3-carboxamide and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the propyl chain protons, and the hydroxyl and amide protons. The chemical shifts and coupling patterns will be indicative of the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the hydroxypropyl side chain.[6]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ for the free base. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

-

A broad O-H stretching band for the hydroxyl group.

-

An N-H stretching band for the amide and the piperidine amine (in the free base).

-

A strong C=O stretching band for the amide carbonyl group.

-

C-H stretching bands for the aliphatic parts of the molecule.

Potential Applications in Drug Discovery and Chemical Biology

The N-(3-Hydroxypropyl)piperidine-3-carboxamide scaffold is a versatile starting point for the development of novel therapeutics. Research on structurally related compounds has highlighted several promising avenues for its application.

Antimalarial Agents

Piperidine carboxamides have been identified as potent inhibitors of the Plasmodium falciparum 20S proteasome, a key enzyme complex for parasite survival.[5] These compounds have shown efficacy in mouse models of malaria and a low propensity for developing resistance, making them attractive candidates for new antimalarial drugs. The 3-hydroxypropyl side chain could potentially enhance solubility and pharmacokinetic properties.

Caption: Putative mechanism of action for antimalarial piperidine carboxamides.

Anti-osteoporosis Agents

Certain piperidine-3-carboxamide derivatives have been shown to be potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[7] By inhibiting this enzyme, these compounds can reduce bone degradation, offering a potential therapeutic strategy for osteoporosis.

Anticancer Therapeutics

N-arylpiperidine-3-carboxamide derivatives have been discovered to induce a senescence-like phenotype in melanoma cells without significant toxicity to normal cells.[7] This suggests a potential application in cancer therapy by promoting the cessation of cancer cell proliferation.

Safety and Handling

As a novel chemical entity, N-(3-Hydroxypropyl)piperidine-3-carboxamide should be handled with care, assuming it may have hazardous properties. The following precautions are based on the safety data for related compounds such as piperidine and its derivatives.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

N-(3-Hydroxypropyl)piperidine-3-carboxamide represents a valuable chemical entity with significant potential in drug discovery and development. Its synthesis is straightforward, and its structure embodies the key features of a promising lead compound. The insights from related piperidine carboxamides suggest that this molecule and its derivatives could be explored for a range of therapeutic applications, from infectious diseases to metabolic disorders and oncology. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts in this exciting area of medicinal chemistry.

References

-

Chem-Impex. 1-N-Boc-piperidine-3-carboxamide. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. N-(3-CHLOROPROPYL)PIPERIDINE HYDROCHLORIDE: APPLICATIONS AND PROPERTIES. Available from: [Link]

-

MySkinRecipes. N-Methylpiperidine-3-carboxamide hydrochloride. Available from: [Link]

-

Lawong, A., et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]

-

Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]

-

Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]

-

National Institute of Standards and Technology. Piperidine. NIST WebBook. Available from: [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available from: [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

-

SpectraBase. Piperidine, 3-isopropyl-. Available from: [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available from: [Link]

-

Therapeutic Target Database. Piperidine-3-carboxylic acid. Available from: [Link]

-

PubChem. Piperidine. Available from: [Link]

-

National Institute of Standards and Technology. Nipecotamide. NIST WebBook. Available from: [Link]

-

PubChemLite. N-(3-hydroxypropyl)piperidine-4-carboxamide. Available from: [Link]

-

PubChem. N-ethyl-3-propylpiperidine-1-carboxamide. Available from: [Link]

Sources

- 1. 1220035-07-3|N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride | 1181457-98-6 | Benchchem [benchchem.com]

- 4. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Piperidine-3-Carboxamide Derivatives

Executive Summary: The Nipecotamide Scaffold in Modern Discovery

The piperidine-3-carboxamide moiety, often referred to as the nipecotamide scaffold, has evolved from a simple structural linker into a privileged pharmacophore in modern medicinal chemistry. Unlike its regioisomers (isonipecotamide), the 3-position substitution introduces a critical chiral center and a specific vector orientation that allows for unique binding modes in sterically constrained enzyme pockets.

This guide analyzes the biological activity of this scaffold across three distinct therapeutic axes: cysteine protease inhibition (Cathepsin K/Calpain) , kinase modulation (ALK) , and anti-infective proteasome targeting (Malaria) . We synthesize recent Structure-Activity Relationship (SAR) data to provide an actionable roadmap for derivative design.

Medicinal Chemistry & SAR Logic

The biological versatility of piperidine-3-carboxamide stems from its ability to act as a rigidified mimetic of peptide bonds. The piperidine ring restricts the conformational freedom of the attached amide, reducing the entropic penalty upon binding to protein targets.

Core SAR Determinants

The scaffold functions through three primary vectors of interaction:

-

The N1-Position (Piperidine Nitrogen): This is the primary vector for optimizing pharmacokinetic properties (lipophilicity/solubility) and selectivity. Large hydrophobic groups (e.g., sulfonyl-aryls) often occupy the S2 or S3 pockets of protease targets.

-

The C3-Carboxamide Linker: Acts as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) motif. In kinase inhibitors, this often interacts with the hinge region or the DFG motif.

-

Chirality (C3 Center): The (S)- and (R)- enantiomers often exhibit distinct biological profiles. For instance, in Cathepsin K inhibition, specific enantiomers align the amide carbonyl with the oxyanion hole of the enzyme.

Visualization: Structural Logic Map

The following diagram illustrates the functional roles of specific substitutions on the core scaffold.

Figure 1: SAR Logic Map detailing the functional impact of structural modifications on the piperidine-3-carboxamide core.

Therapeutic Applications & Mechanism of Action[1]

Orthopedic & Metabolic: Cathepsin K Inhibition

Cathepsin K (Cat K) is a lysosomal cysteine protease highly expressed in osteoclasts, making it a prime target for osteoporosis.[1]

-

Mechanism: Piperidine-3-carboxamide derivatives act as non-covalent inhibitors. The amide carbonyl forms hydrogen bonds with Gly66 in the active site, while the piperidine ring occupies the S2 pocket.

-

Key Compound: H-9 (N-substituted derivative).

-

Potency: IC50 = 0.08 µM against Cat K.[1]

-

Outcome: Significant reduction in bone resorption pits in vitro, comparable to clinical candidate MIV-711.[1][2]

Oncology: ALK Inhibition & Senescence Induction

-

ALK Inhibition: In Anaplastic Lymphoma Kinase (ALK) positive cancers, the scaffold serves as a hinge-binder. 3D-QSAR studies indicate that steric bulk at the amide nitrogen is well-tolerated, allowing access to the solvent-exposed region.

-

Senescence: Compound 54 (an N-arylpiperidine-3-carboxamide) induces a "senescence-like" phenotype in melanoma cells (A375 cell line) with an IC50 of 0.03 µM. This represents a novel mechanism distinct from varying apoptosis, potentially reducing resistance.

Infectious Disease: Malaria Proteasome

-

Target: Plasmodium falciparum 20S proteasome (β5 active site).[3]

-

Compound: SW042 .[3]

-

Selectivity: This derivative selectively inhibits the parasite proteasome over the human host isoform.[3] The piperidine-3-carboxamide binds to a non-conserved region of the β5 pocket, providing a high therapeutic index.

Quantitative Data Summary

| Therapeutic Area | Target | Key Compound | Potency (IC50/Ki) | Mechanism | Reference |

| Osteoporosis | Cathepsin K | H-9 | 0.08 µM | Cysteine Protease Inhibition | [1] |

| Melanoma | Senescence | Cmpd 54 | 0.03 µM | Senescence Induction | [2] |

| Malaria | Pf 20S Proteasome | SW042 | 0.14 µM (EC50) | β5 Site Inhibition | [3] |

| Epilepsy | NMDA/Antioxidant | Cmpd 11c | 70.9 µM (DPPH) | Radical Scavenging | [4] |

| Neurodegen | Calpain | Keto-amide 11j | 9 nM (Ki) | Ca2+-dependent Protease Inh. | [5] |

Experimental Protocols

Synthesis of N-Substituted Piperidine-3-Carboxamides

Objective: To synthesize a library of derivatives via amide coupling. Principle: Activation of the carboxylic acid using EDCI/HOBt or HATU prevents racemization at the C3 position compared to acid chloride methods.

Workflow Diagram:

Figure 2: General synthetic route for functionalized piperidine-3-carboxamide derivatives.

Step-by-Step Protocol:

-

Reagents: Dissolve (R)-N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Activation: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at 0°C for 30 mins.

-

Coupling: Add the desired amine (1.1 eq). Warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.

-

Deprotection: Treat the intermediate with TFA/DCM (1:4 ratio) for 2 hours to remove the Boc group.

-

N1-Derivatization: React the free amine with sulfonyl chlorides or alkyl halides in the presence of a base (TEA) to generate the final library.

Cathepsin K Enzymatic Assay (Validation)

Objective: Determine the IC50 of synthesized derivatives.

-

Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT.

-

Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (10 µM).

-

Enzyme: Recombinant Human Cathepsin K (1 nM final).

-

Procedure:

-

Incubate enzyme + inhibitor (serial dilutions) for 15 mins at RT.

-

Add substrate to initiate reaction.

-

Monitor fluorescence (Ex 355 nm / Em 460 nm) for 30 mins.

-

Calculate IC50 using non-linear regression (GraphPad Prism).

-

Future Outlook

The piperidine-3-carboxamide scaffold is transitioning from "hit-to-lead" status to a validated clinical pharmacophore. Future development is focused on:

-

PROTAC Linkers: Using the piperidine nitrogen as an attachment point for E3 ligase recruiters, leveraging the solvent-exposed nature of the N1 position.

-

Covalent Inhibitors: Incorporating acrylamide "warheads" on the carboxamide nitrogen to target specific cysteines in kinases (e.g., JAK3).

References

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Source: PMC / NIH URL:[Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Source: ACS Medicinal Chemistry Letters URL:[Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Source: PubMed Central URL:[Link]

-

Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. Source: European Journal of Medicinal Chemistry URL:[Link]

-

Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

N-(3-Hydroxypropyl)piperidine-3-carboxamide mechanism of action

An In-depth Technical Guide to the Elucidation of the Mechanism of Action for N-(3-Hydroxypropyl)piperidine-3-carboxamide

Authored by: A Senior Application Scientist

Preamble: Charting the Course for a Novel Therapeutic Candidate

In the landscape of modern drug discovery, the piperidine scaffold represents a privileged structure, integral to a multitude of approved therapeutics targeting a wide array of diseases.[1] Its inherent stereochemistry and conformational flexibility allow for precise interactions with biological targets, while its physicochemical properties often confer favorable pharmacokinetic profiles.[1] Within this esteemed class of compounds, N-(3-Hydroxypropyl)piperidine-3-carboxamide emerges as a novel entity with untapped therapeutic potential. While extensive public data on its specific biological activity is nascent, its structural motifs are reminiscent of other piperidine-3-carboxamide derivatives that have demonstrated significant efficacy in diverse areas such as oncology, infectious diseases, and metabolic disorders.[2][3][4][5]

This guide, therefore, deviates from a retrospective analysis and instead adopts a forward-looking, strategic approach. We will posit a scientifically plausible, hypothetical mechanism of action for N-(3-Hydroxypropyl)piperidine-3-carboxamide and delineate a comprehensive, multi-tiered research program designed to rigorously validate this hypothesis. This document is intended for fellow researchers, scientists, and drug development professionals, providing a robust framework for the systematic elucidation of the compound's core biological function.

Part 1: A Hypothesized Mechanism of Action - Targeting Aberrant Cell Signaling in Oncology

Based on the documented anti-proliferative and senescence-inducing activities of related N-arylpiperidine-3-carboxamide compounds in melanoma models, we hypothesize that N-(3-Hydroxypropyl)piperidine-3-carboxamide functions as a modulator of a key signaling pathway implicated in cancer cell survival and proliferation.[3][4] Specifically, we propose that the compound acts as an inhibitor of a serine/threonine kinase, such as a member of the Akt (Protein Kinase B) family, which is a central node in the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making it a prime therapeutic target.

Our hypothetical model posits that the piperidine ring of N-(3-Hydroxypropyl)piperidine-3-carboxamide orients the molecule within the ATP-binding pocket of the kinase's active site. The carboxamide moiety and the terminal hydroxyl group of the N-propyl substituent are predicted to form critical hydrogen bond interactions with key residues in the hinge region and the catalytic loop of the enzyme, respectively. This non-covalent, yet high-affinity, binding is hypothesized to lock the kinase in an inactive conformation, thereby preventing the phosphorylation of its downstream substrates and ultimately leading to the inhibition of cell growth and the induction of apoptosis or senescence.

Caption: Hypothesized PI3K/Akt signaling pathway with the proposed inhibitory action of N-(3-Hydroxypropyl)piperidine-3-carboxamide on Akt.

Part 2: A Framework for Experimental Validation

To systematically test our hypothesis, a multi-pronged experimental approach is essential. The following sections detail the protocols for a logical and self-validating workflow, moving from broad, unbiased screening to specific, target-focused assays.

Tier 1: Initial Target Identification and Validation

The primary objective of this tier is to ascertain whether N-(3-Hydroxypropyl)piperidine-3-carboxamide interacts with protein kinases and to identify the specific kinase(s) with the highest affinity.

2.1.1. Kinome-Wide Profiling

A broad, unbiased screen against a panel of human kinases is the logical first step to identify potential targets.

Experimental Protocol: KinomeScan™ Profiling

-

Compound Preparation: Dissolve N-(3-Hydroxypropyl)piperidine-3-carboxamide in DMSO to create a 10 mM stock solution. Prepare serial dilutions as required by the screening service (e.g., DiscoverX's KINOMEscan™).

-

Assay Principle: The assay is based on a competitive binding format. An immobilized kinase is incubated with a DNA-tagged ligand that binds to the active site. The test compound is added to compete for binding. The amount of ligand that remains bound is quantified by qPCR.

-

Execution: Submit the compound for screening against a comprehensive panel of kinases (e.g., >450 kinases) at a fixed concentration (e.g., 1 µM).

-

Data Analysis: The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.

-

Causality Check: A positive result (strong binding to Akt isoforms) in this assay provides the first piece of evidence for a direct interaction between the compound and our hypothesized target.

Tier 2: In Vitro Biochemical Assays

Following the identification of Akt as a primary candidate from the kinome screen, the next logical step is to quantify the inhibitory potency of N-(3-Hydroxypropyl)piperidine-3-carboxamide and characterize the nature of its interaction with the purified enzyme.

2.2.1. Enzyme Inhibition Kinetics

Determining the IC50 value is crucial for quantifying the compound's potency.

Experimental Protocol: In Vitro Akt Kinase Assay (e.g., ADP-Glo™)

-

Reagents: Purified, active Akt1, Akt2, and Akt3 enzymes; appropriate substrate peptide (e.g., GSK3α peptide); ATP; ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure: a. Prepare a serial dilution of N-(3-Hydroxypropyl)piperidine-3-carboxamide in assay buffer (e.g., 100 µM to 1 nM). b. In a 384-well plate, add the kinase, substrate, and varying concentrations of the compound. c. Initiate the kinase reaction by adding ATP (at a concentration close to its Km for Akt). Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP. e. Add the Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction. f. Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Description | Hypothetical Value |

| IC50 (Akt1) | Concentration for 50% inhibition of Akt1 | 50 nM |

| IC50 (Akt2) | Concentration for 50% inhibition of Akt2 | 75 nM |

| IC50 (Akt3) | Concentration for 50% inhibition of Akt3 | 120 nM |

2.2.2. Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) can provide real-time, label-free analysis of the binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize purified Akt1 on a sensor chip (e.g., CM5 chip) via amine coupling.

-

Binding Analysis: Flow serial dilutions of N-(3-Hydroxypropyl)piperidine-3-carboxamide over the sensor surface.

-

Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized kinase.

-

Data Analysis: Analyze the association (k_on) and dissociation (k_off) rates to calculate the equilibrium dissociation constant (K_D).

-

Trustworthiness: A low K_D value would confirm a high-affinity interaction, corroborating the IC50 data from the enzyme inhibition assay.

Tier 3: Cellular Mechanism of Action

The ultimate validation of our hypothesis requires demonstrating that N-(3-Hydroxypropyl)piperidine-3-carboxamide inhibits Akt signaling within a cellular context, leading to the expected anti-proliferative effects.

2.3.1. Target Engagement in Cells

Western blotting is a standard and reliable method to assess the phosphorylation status of downstream targets of Akt.

Experimental Protocol: Western Blot Analysis

-

Cell Culture and Treatment: Culture a cancer cell line with a known hyperactive PI3K/Akt pathway (e.g., A375 melanoma cells, as suggested by related studies). Treat the cells with increasing concentrations of N-(3-Hydroxypropyl)piperidine-3-carboxamide for a defined period (e.g., 2 hours).

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt at Ser473), total Akt, phosphorylated GSK3β (a downstream target of Akt), and a loading control (e.g., β-actin).

-

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Authoritative Grounding: A dose-dependent decrease in the levels of p-Akt and p-GSK3β, without a significant change in total Akt levels, would strongly support the proposed mechanism of action.

Caption: A streamlined workflow for Western blot analysis to assess target engagement in cells.

2.3.2. Cellular Phenotypic Assays

To link target engagement with a cellular outcome, proliferation and apoptosis assays are essential.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Viability (e.g., CellTiter-Glo®): a. Seed cancer cells in a 96-well plate and treat with a serial dilution of the compound for 72 hours. b. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. c. Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).

-

Apoptosis Assay (e.g., Annexin V/PI Staining): a. Treat cells with the compound at concentrations around its GI50 for 24-48 hours. b. Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI). c. Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Causality and Self-Validation: A dose-dependent decrease in cell viability and an increase in apoptosis, at concentrations consistent with those that inhibit Akt phosphorylation, would create a cohesive and validated narrative for the compound's mechanism of action.

Conclusion

This guide has outlined a hypothetical yet scientifically rigorous framework for elucidating the mechanism of action of N-(3-Hydroxypropyl)piperidine-3-carboxamide. By postulating its role as an inhibitor of the PI3K/Akt/mTOR pathway, we have established a clear and testable hypothesis. The tiered experimental plan, progressing from broad screening to specific biochemical and cellular assays, provides a robust strategy for validating this hypothesis. The successful execution of these protocols would not only illuminate the core biological function of this novel compound but also pave the way for its potential development as a targeted therapeutic agent in oncology or other diseases characterized by aberrant cell signaling.

References

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development, 9(2). [Link]

-

Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 105-119.e11. [Link]

-

Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 633-640. [Link]

-

Kumar, A., et al. (2023). Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders. Molecules, 28(14), 5484. [Link]

-

Lee, J. H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

-

Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(16), 3793. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2024). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1993). Journal of Medicinal Chemistry, 36(19), 2745-2757. [Link]

-

Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta Physiologica Scandinavica Supplementum, 517, 1-52. [Link]

-

Taylor, D. A., et al. (1991). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels. Journal of Pharmacology and Experimental Therapeutics, 258(2), 562-568. [Link]

-

Li, Y., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(1), 105434. [Link]

-

Godyń, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117757. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(3-Hydroxypropyl)piperidine-3-carboxamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction

N-(3-Hydroxypropyl)piperidine-3-carboxamide belongs to the diverse class of piperidine derivatives, which are pivotal scaffolds in the design of novel therapeutics. The unique structural arrangement of the piperidine ring allows for the development of compounds targeting a wide array of biological targets, including those involved in neurological disorders. A thorough characterization of these molecules is paramount for advancing drug discovery programs. This guide will delve into the core principles and practical aspects of acquiring and interpreting the NMR and MS data for N-(3-Hydroxypropyl)piperidine-3-carboxamide.

Molecular Structure and Properties

-

Chemical Name: N-(3-Hydroxypropyl)piperidine-3-carboxamide

-

Molecular Formula: C₉H₁₈N₂O₂

-

Molecular Weight: 186.25 g/mol

The hydrochloride salt of this compound is also commonly available, with the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 222.71 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(3-Hydroxypropyl)piperidine-3-carboxamide, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for obtaining high-quality NMR spectra of the target compound.

1. Sample Preparation:

- Dissolve 5-10 mg of N-(3-Hydroxypropyl)piperidine-3-carboxamide (or its hydrochloride salt) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., -OH, -NH). DMSO-d₆ is often a good choice as it can help in observing exchangeable protons.[2]

- Transfer the solution to a 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

2. Instrument Setup:

- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

- For ¹H NMR, a standard single-pulse experiment is typically sufficient.

- For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT sequence) can be employed to simplify the spectrum and aid in the identification of CH, CH₂, and CH₃ groups.

3. Data Acquisition and Processing:

- Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.

- Process the FID using Fourier transformation, followed by phase and baseline correction.

- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Diagram: NMR Experimental Workflow

Caption: A streamlined workflow for acquiring NMR spectroscopic data.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected proton NMR chemical shifts for N-(3-Hydroxypropyl)piperidine-3-carboxamide. The exact values may vary depending on the solvent and experimental conditions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Piperidine Ring CH₂ | 1.40 - 1.90 | Multiplet | 6H |

| Piperidine Ring CH | 2.20 - 2.50 | Multiplet | 1H |

| Piperidine Ring CH₂ (adjacent to N) | 2.80 - 3.20 | Multiplet | 2H |

| N-CH₂ (propyl chain) | 3.20 - 3.40 | Quartet | 2H |

| O-CH₂ (propyl chain) | 3.50 - 3.70 | Triplet | 2H |

| CH₂ (propyl chain) | 1.60 - 1.80 | Quintet | 2H |

| Amide NH | 7.50 - 8.00 | Broad Singlet | 1H |

| Hydroxyl OH | Variable | Broad Singlet | 1H |

Causality Behind Expected Shifts: The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with each other. The protons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field. Similarly, the methylene groups of the hydroxypropyl chain will show distinct signals, with the one closest to the oxygen atom being the most deshielded. The amide and hydroxyl protons are exchangeable, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The table below outlines the anticipated carbon-13 NMR chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Piperidine Ring CH₂ | 24 - 30 |

| Piperidine Ring CH₂ (adjacent to N) | 45 - 55 |

| Piperidine Ring CH | 40 - 45 |

| Propyl Chain CH₂ | 30 - 35 |

| N-CH₂ (propyl chain) | 38 - 42 |

| O-CH₂ (propyl chain) | 58 - 62 |

| Carbonyl C=O | 170 - 175 |

Rationale for Chemical Shifts: The carbonyl carbon of the amide group is significantly deshielded and will appear at the lowest field. The carbons of the piperidine ring will have characteristic shifts, with those adjacent to the nitrogen appearing at a lower field due to the electronegativity of the nitrogen atom.[3] The carbons of the propyl chain will also show predictable shifts based on their proximity to the electronegative nitrogen and oxygen atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Acquiring Mass Spectra

A common and effective method for analyzing N-(3-Hydroxypropyl)piperidine-3-carboxamide is Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation:

- Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

2. Instrument Setup:

- Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

- Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.

- The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

3. Data Acquisition:

- Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

- For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Diagram: ESI-MS Experimental Workflow

Caption: A schematic of the Electrospray Ionization Mass Spectrometry workflow.

Expected Mass Spectral Data

-

[M+H]⁺ Ion: The protonated molecule is expected to be observed at an m/z of 187.14.

-

Common Fragment Ions: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely produce fragment ions resulting from the cleavage of the amide bond, the loss of the hydroxypropyl side chain, and fragmentation of the piperidine ring. The loss of water (H₂O) from the protonated molecule is also a common fragmentation pathway for compounds containing a hydroxyl group.[4]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-(3-Hydroxypropyl)piperidine-3-carboxamide and its salts. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[5][6] General recommendations include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

The spectroscopic data obtained from NMR and MS are fundamental to the unequivocal structural confirmation of N-(3-Hydroxypropyl)piperidine-3-carboxamide. This guide provides a framework for the acquisition and interpretation of this critical data, empowering researchers to confidently characterize this and related molecules. The methodologies and expected spectral features outlined herein serve as a valuable resource for scientists engaged in the synthesis and development of novel piperidine-based compounds.

References

-

Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391–1395.

-

PubMed Central. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(1), 69–75.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Hydroxy-N-methylpiperidine. Retrieved from [Link]

- Pivatto, M., et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids from Senna spectabilis (Fabaceae) Extracts: Fast Identification of New Constituents and Co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1432-1438.

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

- Wang, Y., et al. (2024).

-

PubChem. (n.d.). (3S)-N,N-diethylpiperidine-3-carboxamide. Retrieved from [Link]

Sources

N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in over twenty classes of pharmaceuticals underscores its importance as a privileged scaffold in drug design.[1] Piperidine derivatives exhibit a wide array of pharmacological activities, including analgesic, antipsychotic, anti-cancer, and anti-inflammatory properties.[2] This guide focuses on a specific derivative, N-(3-Hydroxypropyl)piperidine-3-carboxamide, exploring its synthetic accessibility and its potential as a building block for novel therapeutics. While not extensively studied as an independent agent, its structural motifs are present in compounds with significant biological activity, making it a valuable intermediate for drug discovery programs. This document serves as a technical resource for researchers, providing insights into its synthesis, potential applications, and future research directions.

Chemical Synthesis and Characterization

The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be achieved through a straightforward amidation reaction. A common and effective method involves the coupling of a suitable piperidine-3-carboxylic acid derivative with 3-amino-1-propanol. To ensure a successful reaction and high yield, the carboxylic acid is typically activated. One well-established method is the conversion of the carboxylic acid to an acid chloride.

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide is proposed in the following two-step process, starting from N-Boc-piperidine-3-carboxylic acid, a commercially available starting material. The tert-butoxycarbonyl (Boc) protecting group is utilized for its stability and ease of removal under acidic conditions.[3]

Caption: Proposed synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of piperidine carboxamides.[4]

Step 1: Formation of N-Boc-piperidine-3-carbonyl chloride

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

At 45°C, add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at 60°C for 30-60 minutes, monitoring the reaction by TLC until the starting material is consumed.

-

The resulting solution of the acid chloride is typically used in the next step without isolation.

Step 2: Amidation with 3-Amino-1-propanol

-

In a separate flask, dissolve 3-amino-1-propanol (1 equivalent) and triethylamine (3.3 equivalents) in acetonitrile.

-

At 30°C, add the previously prepared acid chloride solution dropwise to the amine solution.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Filter any insoluble material (triethylamine hydrochloride) and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected product.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Boc Deprotection

-

Dissolve the purified N-Boc-N-(3-Hydroxypropyl)piperidine-3-carboxamide in a solution of hydrochloric acid in dioxane.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

The product, N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride, can be isolated by filtration or by evaporation of the solvent.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the amide and hydroxyl groups.

Potential Applications in Drug Discovery

While N-(3-Hydroxypropyl)piperidine-3-carboxamide itself may not have documented biological activity, the piperidine-3-carboxamide scaffold is a key feature in a variety of potent and selective therapeutic agents. The N-(3-hydroxypropyl) group can serve as a handle for further functionalization or as a key pharmacophoric element.

| Therapeutic Area | Target/Mechanism | Example Compound Class | Key Findings |

| Oncology | Anaplastic Lymphoma Kinase (ALK) | Piperidine carboxamide derivatives | Demonstrated significant anti-tumor activity in cell models. |

| Oncology | Induction of Senescence in Melanoma | N-arylpiperidine-3-carboxamide derivatives | Identified compounds with potent antiproliferative activity against human melanoma cells.[5] |

| Infectious Diseases | Plasmodium falciparum Proteasome | Piperidine carboxamides | A potent analog showed efficacy in a mouse model of human malaria with a low propensity for resistance.[6] |

| Bone Diseases | Cathepsin K | Piperidine-3-carboxamide derivatives | A novel derivative exhibited potent inhibition of cathepsin K and increased bone mineral density in an osteoporosis mouse model.[7][8] |

| Cardiovascular Diseases | Platelet Aggregation | 1-Alkyl(aralkyl)nipecotamides | The 3-carboxamide substituent on the piperidine ring was found to be essential for antiplatelet activity.[9] |

The diverse biological activities of piperidine-3-carboxamide derivatives highlight the potential of N-(3-Hydroxypropyl)piperidine-3-carboxamide as a valuable starting point for the development of new drugs in these and other therapeutic areas.

Future Perspectives and Conclusion

N-(3-Hydroxypropyl)piperidine-3-carboxamide represents a synthetically accessible and versatile chemical scaffold. The presence of the hydroxyl group offers a point for further chemical modification, allowing for the generation of a library of derivatives for screening against various biological targets. The established importance of the piperidine-3-carboxamide core in mediating potent biological effects suggests that novel derivatives of the title compound could lead to the discovery of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a diverse library of N-(3-Hydroxypropyl)piperidine-3-carboxamide analogs to fully explore their therapeutic potential.

References

- CN110759853B - Preparation method of (S) -N-BOC-3-hydroxy piperidine - Google Patents.

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC - NIH. Available at: [Link]

- CN1126740C - Preparation method of piperidine carboxamide derivative - Google Patents.

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. Available at: [Link]

-

Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. Available at: [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. Available at: [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. Available at: [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. Available at: [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. Available at: [Link]

-

Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. chemimpex.com [chemimpex.com]

- 4. CN1126740C - Preparation method of piperidine carboxamide derivative - Google Patents [patents.google.com]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and toxicity profile of N-(3-Hydroxypropyl)piperidine-3-carboxamide

[1]

Executive Summary

N-(3-Hydroxypropyl)piperidine-3-carboxamide (CAS: 496057-59-1) is a functionalized piperidine derivative primarily utilized as a synthesis intermediate and scaffold in the development of Cathepsin K inhibitors and anti-melanoma agents.[1]

Current Safety Status: As a research-grade New Chemical Entity (NCE), this compound lacks a comprehensive, regulatory-grade toxicological dossier (e.g., NTP or ECHA registration).[1] Consequently, its safety profile must be inferred via Structure-Activity Relationship (SAR) and Read-Across methodologies .

Critical Hazard Assessment: Researchers must treat this compound as a Category 2 Skin/Eye Irritant at minimum, with a high probability of Category 1 (Corrosive) behavior upon metabolic or hydrolytic degradation due to the release of 3-amino-1-propanol.[1] The secondary amine moiety within the piperidine ring presents a latent risk for nitrosamine formation (a potent carcinogen class) if exposed to nitrating agents.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical baseline is the first step in predicting bioavailability and barrier penetration.[1]

| Property | Value | Relevance to Safety |

| CAS Number | 496057-59-1 | Unique Identifier for inventory/tracking.[1] |

| Molecular Formula | C9H18N2O2 | Low molecular weight (<200) suggests high skin permeability.[1] |

| Molecular Weight | 186.25 g/mol | Facilitates rapid systemic absorption.[1] |

| Predicted LogP | ~0.1 - 0.5 | Amphiphilic; soluble in aqueous buffers and organic solvents.[1] |

| H-Bond Donors | 2 (Amide NH, Hydroxyl OH) | Increases water solubility; aids in renal excretion.[1] |

| PSA (Polar Surface Area) | ~60 Ų | High oral bioavailability; potential blood-brain barrier (BBB) penetration.[1] |

Part 2: Predictive Toxicological Profile (SAR & Read-Across)[1]

Since direct in vivo data is absent, we utilize a Component-Based Toxicity Analysis .[1] The molecule is pharmacologically active, composed of a Nipecotamide core linked to a 3-Aminopropanol side chain.[1]

Component Analysis

-

Core Scaffold (Nipecotamide): Known to cause skin, eye, and respiratory irritation (STOT SE 3).[1] It exhibits moderate acute oral toxicity (Category 4).[1]

-

Metabolic Leaving Group (3-Amino-1-propanol): This is the critical safety driver.[1] Upon hydrolysis, this moiety is corrosive (Skin Corr.[1] 1B), causing severe skin burns and eye damage.[1][2] It is also hepatotoxic at high doses.[1]

Metabolic Bioactivation Pathways

The following Graphviz diagram illustrates the predicted metabolic fate. The "Danger Zone" highlights the release of the corrosive amine.[1]

Figure 1: Predicted metabolic pathways.[1] Note the red pathway indicating the release of the corrosive 3-amino-1-propanol moiety.[1]

Specific Organ Toxicity (Predicted)

-

Dermatological: High risk of contact dermatitis.[1] Prolonged exposure may lead to chemical burns due to the aminopropanol moiety.[1]

-

Respiratory: Inhalation of dust/aerosols will likely trigger bronchospasm or mucosal inflammation (STOT SE 3).[1]

-

Genotoxicity: The piperidine core is generally non-mutagenic unless nitrosated.[1] The Ames test is required to rule out impurities.[1]

Part 3: Occupational Handling Protocol (The "Zero-Contact" Standard)[1]

Given the "Corrosive" potential of the metabolites, researchers must adopt a Self-Validating Containment Protocol .[1] This protocol assumes the highest hazard level until empirical data proves otherwise.[1]

Engineering Controls

-

Primary Containment: All weighing and solvation must occur within a Class II Biosafety Cabinet or a dedicated Chemical Fume Hood with a face velocity >100 fpm.[1]

-

Surface Decontamination: Use 10% acetic acid followed by water to neutralize amine residues on surfaces.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | Required PPE | Rationale |

| Handling Solids | N95/P100 Respirator + Double Nitrile Gloves | Prevents inhalation of dust; double gloving protects against permeation.[1] |

| Liquid Handling | Splash Goggles + Face Shield + Butyl Rubber Gloves | Standard nitrile degrades rapidly against concentrated amines/amides.[1] |

| Spill Cleanup | Tyvek Suit + Full-Face Respirator (OV/AG Cartridge) | Prevents dermal absorption and inhalation of volatile hydrolysis products.[1] |

Part 4: Experimental Toxicity Assessment Protocols

To validate the safety profile of this specific lot, the following assays are recommended before advancing to in vivo studies.

Tier 1: Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 in non-target cells (e.g., HEK293 or HepG2) to establish a baseline for general toxicity.[1]

Protocol:

-

Seeding: Plate HEK293 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Prepare a stock solution of the compound in DMSO. Perform serial dilutions (0.1 µM to 100 µM) in culture media. Control: 0.1% DMSO vehicle.[1]

-

Incubation: Treat cells for 48h at 37°C, 5% CO2.

-

Development: Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

-

Threshold: IC50 < 10 µM indicates high cytotoxicity; handle with extreme caution.[1]

-

Tier 2: Genotoxicity Screen (Ames Test - Modified)

Objective: Assess mutagenic potential, specifically looking for frameshift mutations common in intercalating agents.[1]

Protocol:

-

Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

-

Activation: Perform assay with and without S9 rat liver metabolic activation fraction (to simulate the hydrolysis/oxidation shown in Figure 1).

-

Dosing: Test 5 concentrations up to 5000 µ g/plate .

-

Validation: A 2-fold increase in revertant colonies over vehicle control is considered positive.[1]

Tier 3: hERG Inhibition (Cardiotoxicity)

Objective: Piperidine derivatives often interact with the hERG potassium channel, leading to QT prolongation.[1] Method: Use an automated patch-clamp system (e.g., QPatch) to measure tail currents at 1 µM and 10 µM concentrations.[1] >50% inhibition at 10 µM is a "Stop/Go" decision point for drug development.[1]

Part 5: Decision Logic for Researchers

Use this flowchart to determine if the compound is safe for your specific application.

Figure 2: Safety validation workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1220035-07-3 (N-(3-Hydroxypropyl)piperidine-3-carboxamide).[1] Accessed 2024.[1][3] [Link]

-

Oh, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1] ACS Medicinal Chemistry Letters.[1][4] (SAR and Biological Activity).[1] [Link][4]

An In-depth Technical Guide to N-(3-Hydroxypropyl)piperidine-3-carboxamide Hydrochloride: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of approved therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. Within the diverse landscape of piperidine-containing molecules, the piperidine-3-carboxamide moiety has emerged as a particularly fruitful starting point for the development of novel therapeutics.[3] This guide provides a detailed technical overview of a specific derivative, N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride, focusing on its chemical properties, potential synthesis, and the broader context of its therapeutic applications based on related analogues.

This document is intended for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities. While specific biological data for N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride is not extensively available in the public domain, this guide extrapolates from the rich body of literature on related compounds to provide a solid foundation for future research and development.

Chemical and Physical Properties

N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride is a piperidine derivative characterized by a carboxamide linkage at the 3-position to a 3-hydroxypropyl group. The hydrochloride salt form generally enhances aqueous solubility and stability, making it more amenable to pharmaceutical formulation and biological testing.

| Property | Value | Source |

| CAS Number | 1220035-07-3 | [4] |

| Molecular Formula | C9H19ClN2O2 | BLD Pharm |

| Molecular Weight | 222.71 g/mol | BLD Pharm |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available, N-protected piperidine-3-carboxylic acid. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the piperidine nitrogen due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

Caption: Proposed synthetic workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride.

Experimental Protocol: Amide Coupling

This protocol is a general procedure based on standard amide coupling reactions and would require optimization for this specific substrate.

-

Dissolution: Dissolve 1-Boc-piperidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add an amide coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 3-aminopropan-1-ol (1.1 equivalents) to the reaction mixture. If the starting material is a salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be required to liberate the free amine.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Experimental Protocol: Boc Deprotection and Salt Formation

-

Dissolution: Dissolve the purified N-Boc-N-(3-Hydroxypropyl)piperidine-3-carboxamide in a minimal amount of a suitable solvent like dioxane or methanol.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 2-3 equivalents) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Isolation: The hydrochloride salt may precipitate out of the solution. If so, it can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the final product.

Analytical Characterization

A comprehensive characterization of the final compound would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Therapeutic Applications and Biological Activity

While specific biological data for N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride is scarce, the broader class of piperidine-3-carboxamide derivatives has been investigated for a wide range of therapeutic applications. This suggests that the title compound could serve as a valuable starting point or intermediate for the development of novel drugs.

Anticancer Activity

Derivatives of the N-arylpiperidine-3-carboxamide scaffold have been identified as potential anti-melanoma agents. These compounds can induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[3] The structural features of these molecules, including the nature of the substituents on the piperidine nitrogen and the carboxamide group, are crucial for their biological activity.

Antimicrobial and Antiviral Activity

The piperidine scaffold is a common feature in many antimicrobial and antiviral agents. Sulphonamide derivatives of piperidine-3-carboxylic acid have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] Additionally, certain piperidine-containing compounds have been explored as inhibitors of viral replication.

Neurological and Inflammatory Disorders

Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS).[1] They have been investigated as inhibitors of enzymes involved in neuroinflammation and as ligands for various CNS receptors. The flexibility of the piperidine ring allows for the precise positioning of functional groups to achieve high affinity and selectivity for these targets.

Other Potential Applications

The versatility of the piperidine-3-carboxamide scaffold is further demonstrated by its exploration in other therapeutic areas:

-

Anti-osteoporosis agents: Derivatives have been synthesized and evaluated for their inhibitory activity against cathepsin K, an enzyme involved in bone resorption.[6]

-

Anti-malarial agents: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome.[7]

-

Platelet aggregation inhibitors: Certain piperidine-3-carboxamides have been designed and synthesized as inhibitors of human platelet aggregation.[8]

Caption: Potential therapeutic applications of the piperidine-3-carboxamide scaffold.

Safety and Handling

As with any chemical compound, N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, general safe handling procedures for laboratory chemicals should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided. For related piperidine compounds, hazards such as skin and eye irritation have been noted.[9][10][11][12]

Conclusion

N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride represents a chemical entity with significant potential for drug discovery and development. While direct biological data for this specific molecule is limited, the extensive research into the broader class of piperidine-3-carboxamide derivatives provides a strong rationale for its investigation. The versatile and synthetically accessible nature of this scaffold makes it an attractive starting point for the design of new therapeutic agents across a range of disease areas, including oncology, infectious diseases, and neurology. This guide provides a foundational understanding of its properties, a plausible synthetic route, and a summary of the potential applications that warrant further exploration by the scientific community.

References

-

Chem-Impex. (n.d.). 1-N-Boc-piperidine-3-carboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

-

MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

-

PubMed. (1995, January 6). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Retrieved from [Link]

-

ResearchGate. (2024, August 18). (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

-